Einecs 301-004-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Deserpidine is synthesized through a series of chemical reactions involving the extraction of alkaloids from Rauwolfia canescens. The specific synthetic routes and reaction conditions are proprietary and often involve multiple steps of purification and chemical modification to isolate and stabilize the compound .
Chemical Reactions Analysis
Deserpidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Deserpidine has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of alkaloid chemistry and the development of synthetic methodologies.
Biology: It is used to study the effects of alkaloids on biological systems, particularly in the context of neurotransmitter regulation.
Medicine: It is used in the development of antihypertensive and antipsychotic drugs.
Mechanism of Action
Deserpidine exerts its effects by inhibiting the ATP/Mg2+ pump responsible for the sequestering of neurotransmitters into storage vesicles located in the presynaptic neuron. The neurotransmitters that are not sequestered in the storage vesicle are readily metabolized by monoamine oxidase, causing a reduction in catecholamines .
Comparison with Similar Compounds
Deserpidine is similar to other alkaloid compounds such as Reserpine and Yohimbine. it is unique in its specific mechanism of action and its dual antipsychotic and antihypertensive properties. Other similar compounds include:
Reserpine: Another alkaloid from the Rauwolfia species, primarily used as an antihypertensive and antipsychotic agent.
Deserpidine’s unique combination of properties makes it a valuable compound in both scientific research and clinical applications.
Properties
CAS No. |
93966-52-0 |
---|---|
Molecular Formula |
C21H26ClN3O3S.CH2O2 C22H28ClN3O5S |
Molecular Weight |
482.0 g/mol |
IUPAC Name |
2-[2-[4-[5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]phenyl]sulfonylethoxy]-N,N-dimethylethanamine;formic acid |
InChI |
InChI=1S/C21H26ClN3O3S.CH2O2/c1-24(2)13-14-28-15-16-29(26,27)20-9-7-19(8-10-20)25-12-11-21(23-25)17-3-5-18(22)6-4-17;2-1-3/h3-10H,11-16H2,1-2H3;1H,(H,2,3) |
InChI Key |
IDBCGDXVDSEEAH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOCCS(=O)(=O)C1=CC=C(C=C1)N2CCC(=N2)C3=CC=C(C=C3)Cl.C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.